Zeorin Exhibits 7-Fold Superior α-Glucosidase Inhibition Compared to Clinical Standard Acarbose
In a direct enzymatic assay, zeorin demonstrated potent α-glucosidase inhibitory activity with an IC₅₀ of 100.0 ± 0.3 µM, which is 7-fold more potent than the clinical antidiabetic drug acarbose (IC₅₀ = 700.0 ± 10.4 µM) when tested under identical conditions [1]. This establishes zeorin as the most active compound among five metabolites isolated from the Cladonia lichen, with methyl β-orcinolcarboxylate and methylorsellinate also showing activity, while atranorin and lobaric acid were inactive [1].
| Evidence Dimension | α-Glucosidase enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 100.0 ± 0.3 µM |
| Comparator Or Baseline | Acarbose: IC₅₀ = 700.0 ± 10.4 µM |
| Quantified Difference | 7-fold more potent (lower IC₅₀) |
| Conditions | In vitro α-glucosidase inhibition assay; compounds isolated from Cladonia lichen [1] |
Why This Matters
This significant potency advantage makes zeorin a preferred research tool for studying postprandial glucose regulation and a promising scaffold for developing next-generation antidiabetic agents.
- [1] Karunaratne, V., Thadhani, V. M., Khan, S. N., & Choudhary, M. I. (2014). Potent α-glucosidase inhibitors from the lichen Cladonia species from Sri Lanka. Journal of the National Science Foundation of Sri Lanka, 42(1), 95-98. View Source
